2-Phenylpentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-phenylpentanoic acid and related compounds involves various strategies. For example, 2-arylpropenoic acid esters, closely related to 2-phenylpentanoic acid, have been synthesized using nitro groups in the aromatic ring, demonstrating a methodology that could potentially be adapted for 2-phenylpentanoic acid (Selvakumar et al., 2002). Additionally, the Friedel-Crafts reaction has been utilized for synthesizing 2-methyl-4-phenylpentanedioic anhydride, a compound that shares structural similarities with 2-phenylpentanoic acid, showcasing a potential synthetic route (Natekar & Samant, 2010).
Molecular Structure Analysis
The molecular structure of 2-phenylpentanoic acid, like its related compounds, is characterized by the presence of a phenyl group attached to a pentanoic acid moiety. This structure is foundational in understanding its reactivity and properties. Studies on similar molecules have utilized X-ray crystallography and density functional theory (DFT) to elucidate their structural characteristics, providing a basis for analyzing 2-phenylpentanoic acid's molecular structure (Chakravarty et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 2-phenylpentanoic acid, such as the intramolecular cyclization of 2-phenylpentanoic/2-phenylbutanoic acid esters, highlight the reactivity of the phenylpentanoic acid backbone. These studies provide insights into the types of chemical transformations that 2-phenylpentanoic acid might undergo, including reactions with nitrenium ions and potential applications in synthesizing bioactive compounds (Pinto et al., 2011).
Physical Properties Analysis
The physical properties of 2-phenylpentanoic acid can be inferred from studies on related compounds. For instance, the optimization of synthesis conditions for related compounds using response surface methodology provides valuable information on factors such as reaction temperature and solvent choice that likely influence the physical properties of 2-phenylpentanoic acid (Ahmad et al., 2011).
Chemical Properties Analysis
The chemical properties of 2-phenylpentanoic acid, including its reactivity and potential functional group transformations, can be derived from synthetic strategies and chemical reactions observed in related compounds. The selective synthesis and functionalization of related phenyl-containing compounds provide a foundation for understanding the chemical behavior of 2-phenylpentanoic acid (Wu et al., 2019).
Scientific Research Applications
Methods of Application or Experimental Procedures: The specific method mentioned involves intramolecular cyclization via a nitrenium ion of 2-phenylpentanoic acid esters with a terminal p-azidophenyl group . This process provides direct access to tetrahydronaphthalene lignan esters .
Results or Outcomes: The synthesis of lignans using 2-Phenylpentanoic acid contributes to the development of compounds with significant pharmacological activities, including antitumor, anti-inflammatory, immunosuppressive, cardiovascular, antioxidant, and antiviral actions .
Methods of Application or Experimental Procedures: The synthesis involves adding a solution of bromine in dry chloroform dropwise to a stirred solution of (E)-2-methyl-5-phenyl-2-pentenoic acid in dry chloroform . The mixture is stirred at room temperature for 6 hours .
Results or Outcomes: The reaction yields 2,3-dibromo-2-methyl-5-phenyl-2-pentanoic acid (84%) as yellow plates from chloroform/light petroleum .
Methods of Application or Experimental Procedures: The specific methods of synthesis are not mentioned in the source .
Results or Outcomes: The specific results or outcomes are not mentioned in the source .
Methods of Application or Experimental Procedures: The synthesis involves a two-step reductive amination procedure with either simple amines or α–amino esters . AcOH and NaBH3CN are the additive and reducing agents of choice .
Results or Outcomes: The specific results or outcomes are not mentioned in the source .
Methods of Application or Experimental Procedures: The specific methods of application are not mentioned in the source .
Results or Outcomes: The specific results or outcomes are not mentioned in the source .
Safety And Hazards
properties
IUPAC Name |
2-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXYKYOGGWUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286070 | |
Record name | 2-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpentanoic acid | |
CAS RN |
5558-45-2 | |
Record name | NSC43696 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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